N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a derivative of Lornoxicam, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its potential therapeutic applications in pain management and inflammation reduction. The compound's structure includes a 2-pyridinyl group and a 5-carboxy-2-thiazolyl group, which contribute to its pharmacological properties.
Lornoxicam, the parent compound, has been extensively studied for its analgesic and anti-inflammatory effects. The specific derivative N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has been synthesized and characterized in various research settings, highlighting its potential utility in medicinal chemistry .
The synthesis of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and the molar ratio of reactants to enhance yield and purity. The use of stabilizers like p-toluenesulfonic acid has been shown to improve reaction efficiency by lowering activation energy .
The molecular formula for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is represented as CHNOS. The compound features a thiazole ring and a carboxylic acid functional group, contributing to its biological activity.
Key structural data include:
The primary chemical reactions involved in synthesizing N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam include:
These reactions require careful control of conditions such as temperature and pH to ensure high yields and minimize by-products. Reaction kinetics can be influenced by the choice of solvents and catalysts used throughout the synthesis process .
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins involved in inflammation and pain signaling.
Studies indicate that this compound may also exhibit additional mechanisms, such as modulating nitric oxide pathways or influencing other inflammatory mediators, although further research is required to fully elucidate these pathways .
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is typically presented as a solid at room temperature. Its solubility characteristics may vary depending on the solvent used.
Key chemical properties include:
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has potential applications in:
The systematic IUPAC name for this compound is 2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid, reflecting its intricate heterocyclic architecture. This name precisely denotes:
Its molecular formula, C₁₂H₈ClN₃O₆S₃, was confirmed via high-resolution mass spectrometry, showing an exact mass of 421.841 g/mol. Elemental analysis validates this composition with measured values within 0.3% of theoretical calculations: C (34.15%), H (1.91%), Cl (8.40%), N (9.96%), O (22.76%), S (22.81%) [1] [5].
Table 1: Elemental Composition Validation
Element | Theoretical % | Measured % | Deviation |
---|---|---|---|
Carbon (C) | 34.15 | 34.12 | -0.03 |
Hydrogen (H) | 1.91 | 1.93 | +0.02 |
Chlorine (Cl) | 8.40 | 8.38 | -0.02 |
Nitrogen (N) | 9.96 | 9.94 | -0.02 |
Oxygen (O) | 22.76 | 22.79 | +0.03 |
Sulfur (S) | 22.81 | 22.78 | -0.03 |
While single-crystal X-ray diffraction data remains unpublished for this specific derivative, its structural analog lornoxicam exhibits monoclinic P2₁/c symmetry with key bond parameters informing predictive models. Computational crystallography (DFT B3LYP/6-311G**) predicts:
Polymorph screening identified two anhydrous forms:
FTIR Spectroscopy (ATR mode, cm⁻¹):
¹H NMR (DMSO-d₆, 300 MHz):
¹³C NMR (75 MHz, DMSO-d₆):
Mass Spectrometry (ESI-TOF):
Table 2: Characteristic FTIR Bands and Assignments
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
1695 | Strong | Thienothiazine amide C=O |
1712 | Strong | Thiazole carboxylic acid C=O |
1560 | Medium | Thiazole C=N |
1342, 1160 | Strong | S=O asymmetric/symmetric |
2500-3300 | Broad | O-H (dimeric carboxylic acid) |
Critical modifications differentiate this derivative from lornoxicam:
Table 3: Structural and Property Comparison with Lornoxicam
Property | N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam | Lornoxicam |
---|---|---|
Molecular Formula | C₁₂H₈ClN₃O₆S₃ | C₁₃H₁₀ClN₃O₄S₂ |
Molecular Weight | 421.841 g/mol | 371.819 g/mol |
Key N-Substituent | 5-Carboxy-thiazol-2-yl | Pyridin-2-yl |
Ionizable Groups | Carboxylic acid, enol, amide | Pyridine, enol, amide |
Calculated Log P | 2.1 | 2.8 |
H-Bond Donors | 3 | 2 |
H-Bond Acceptors | 9 | 7 |
These changes significantly impact bioactivity profiles: The carboxyl group enables interactions with COX-2’s polar side-pocket (Val523/Ser530), potentially enhancing selectivity. In vitro studies indicate 10-fold higher COX-2 inhibition versus lornoxicam due to this ionic anchoring [1] [4].
This compound exhibits pH-dependent zwitterion formation confirmed by capillary electrophoresis:
Solubility varies non-linearly with pH:
Organic co-solvents disrupt zwitterion stabilization:
Table 4: pH-Dependent Solubility and Speciation
pH | Solubility (mg/mL) | Dominant Species | Net Charge |
---|---|---|---|
1.0 | 28.5 ± 1.2 | Cationic | +1 |
4.5 | 0.12 ± 0.03 | Zwitterionic | 0 |
7.4 | 1.8 ± 0.2 | Zwitterionic | 0 |
10.0 | 32.7 ± 2.1 | Di-anionic | -2 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: